N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its properties and reactivity. Unfortunately, the specific molecular structure analysis for “N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide” is not available in the retrieved sources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the retrieved sources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the retrieved sources .Scientific Research Applications
Chemical Synthesis and Characterization
Chemical synthesis and structural characterization form the foundation for understanding the potential applications of N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide. Studies have focused on the synthesis of related compounds and their structural analysis to identify potential biological activities. For instance, the synthesis of isoxazole derivatives and their evaluation for antimicrobial activities highlight the compound's relevance in developing new chemotherapeutic agents (Akbari et al., 2008). Additionally, the synthesis of 3-methylisoxazole-5-carboxamides and related compounds emphasizes the versatility of isoxazole derivatives in chemical synthesis (Martins et al., 2002).
Pharmacological Potential
The pharmacological potential of this compound and related compounds has been a significant area of interest. Research on analogues of diaryl dihydropyrazole-3-carboxamides, for example, has revealed significant in vivo antiobesity activity, underscoring the potential for developing new therapeutic agents (Srivastava et al., 2007). Furthermore, the study on UTL-5g, a related compound, has shown its protective effects against septic shock in animal models, highlighting its therapeutic potential in managing sepsis (Zhang et al., 2014).
Chemoprotective and Radioprotective Effects
The chemoprotective and radioprotective effects of compounds related to this compound have been explored, with findings indicating their potential in mitigating the adverse effects of chemotherapy and radiation therapy. For example, UTL-5g has been shown to protect against cisplatin and radiation, offering a pathway to reduce the toxicity associated with cancer treatments (Wu et al., 2014).
Mechanism of Action
Mode of Action
The exact mode of action of N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide is currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It has been reported that this compound remarkably affects Mycobacterium tuberculosis energetics . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the energy metabolism of this bacterium .
Cellular Effects
Given its reported impact on Mycobacterium tuberculosis energetics , it may influence cell function by affecting energy metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level by interacting with biomolecules involved in the energy metabolism of Mycobacterium tuberculosis
Metabolic Pathways
It has been suggested that transamination is a metabolic pathway in the clearance of a similar compound, N-(3,5-dichlorophenyl)succinimide, in rats
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-2-10(17-15-6)11(16)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYRMLUNNXOPLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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